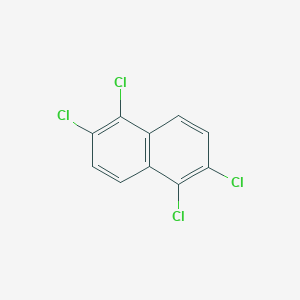

1,2,5,6-Tetrachloronaphthalene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,5,6-tetrachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUUGNBIWHBXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218136 | |

| Record name | 1,2,5,6-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67922-22-9 | |

| Record name | Naphthalene, 1,2,5,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,5,6-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sources, Formation, and Release Mechanisms of 1,2,5,6 Tetrachloronaphthalene

Industrial Production and Historical Applications of PCN Mixtures

Commercial production of PCN mixtures began in the early 20th century and continued for several decades. These mixtures, which contained various isomers of chlorinated naphthalenes including tetrachloronaphthalenes, were valued for their chemical stability, low flammability, and insulating properties. The manufacturing process typically involved the chlorination of molten naphthalene (B1677914) with chlorine gas (Cl2), often using a catalyst like ferric chloride (FeCl3) at temperatures between 80 to 180°C. umed.pl The degree of chlorination was controlled to produce mixtures with desired physical properties, ranging from liquids to waxes and solids.

Legacy Uses in Insulating Materials and Industrial Processes

Due to their excellent dielectric properties and resistance to heat and moisture, PCN mixtures found widespread use in the electrical industry. They were utilized as insulating materials for cables and capacitors. lsrca.on.capops.intcanada.ca Their application extended to various other industrial processes where chemical inertness and stability were required. For instance, they were used as additives in engine oils, as wood preservatives, and in paints. umed.plpops.int Other applications included their use in electroplating masking compounds, as flame retardants, and as additives in plastics and rubber. umed.pl

Role as Intermediates in Chemical Synthesis

Beyond their direct industrial applications, certain PCN congeners have been used as intermediates in chemical synthesis. Specifically, PCNs are listed under the Stockholm Convention with a specific exemption for their use as intermediates in the production of polyfluorinated naphthalenes, including octafluoronaphthalene. pops.int This indicates a niche but important role for these compounds in the synthesis of other specialized chemicals.

Unintentional Formation during Thermal Processes

A significant and ongoing source of 1,2,5,6-tetrachloronaphthalene and other PCNs is their unintentional formation during high-temperature industrial and combustion processes. pops.int These compounds can be generated and released from activities such as waste incineration, metal smelting, and cement production. pops.int

Generation in Incineration and Combustion Systems

Incineration of municipal, hospital, and industrial waste is a major contributor to the unintentional release of PCNs. umed.plpops.int During the combustion process, which involves burning materials in the presence of oxygen at high temperatures (typically 800°C - 1100°C), various chemical reactions occur. If chlorine is present in the waste materials, such as from polyvinyl chloride (PVC) plastics, chlorinated solvents, or inorganic chlorides, it can react with hydrocarbon structures to form chlorinated aromatic compounds, including PCNs. pops.intnih.govpvc.org Similarly, other combustion systems, like those in secondary non-ferrous metal smelting and iron-ore sintering, can also lead to the formation and release of these compounds. umed.pl

Mechanistic Pathways of Formation in High-Temperature Environments

The formation of PCNs in high-temperature environments can occur through several mechanistic pathways. These processes are complex and often happen in the post-combustion zone as flue gases cool. The primary mechanisms are believed to involve the chlorination of naphthalene and other polycyclic aromatic hydrocarbons (PAHs) or de novo synthesis from smaller molecular fragments.

One of the key mechanisms for the formation of PCNs is the chlorination of naphthalene that is already present in the flue gas. nih.gov This reaction can occur in the post-combustion zone at temperatures between 200°C and 450°C. nih.gov The chlorination reactions are often catalyzed by transition metals, such as copper and iron, present on the surface of fly ash particles. pvc.org As the flue gas cools, naphthalene and chlorine-containing species can adsorb onto the surface of these particles, where the catalytic reactions lead to the formation of various PCN congeners, including this compound. Studies have shown that injecting naphthalene into the post-combustion zone of a laboratory-scale incinerator resulted in increased PCN levels, demonstrating the occurrence of these chlorination reactions. nih.gov The isomer distribution patterns suggest that certain positions on the naphthalene molecule are favored for chlorination. nih.gov

| Process | Temperature Range (°C) | Key Reactants | Catalysts |

| Industrial Production | 80 - 180 | Naphthalene, Chlorine Gas | Ferric Chloride |

| Incineration | 800 - 1100 | Organic Matter, Oxygen, Chlorine Sources | - |

| Post-Combustion Formation | 200 - 450 | Naphthalene, Chlorine Species | Transition Metals (e.g., Copper, Iron) on Fly Ash |

Role of Hydrogen Abstraction Acetylene (B1199291) Addition (HACA) Mechanisms

The formation of the fundamental naphthalene structure, which is subsequently chlorinated to form this compound, can be explained by mechanisms of polycyclic aromatic hydrocarbon (PAH) growth in combustion environments. The Hydrogen Abstraction-Acetylene Addition (HACA) mechanism is a widely accepted model for the growth of PAHs from smaller aromatic precursors. tandfonline.com

The HACA mechanism is a sequential process that builds larger aromatic rings:

Hydrogen Abstraction: The process begins with the removal of a hydrogen atom from an aromatic ring (like benzene or a phenyl radical) by a radical (such as H, OH, or Cl), creating a highly reactive aromatic radical. In chlorine-rich environments, chlorine atoms can accelerate this step. tandfonline.com

Acetylene Addition: An acetylene molecule (C₂H₂), which is abundant in incomplete combustion zones, adds to the site of the radical on the aromatic ring.

Ring Formation: The newly added side chain then undergoes cyclization and subsequent hydrogen loss to form a new, stable aromatic ring fused to the original one. This repetitive sequence can lead to the growth of complex PAHs.

While HACA explains the formation of the naphthalene (C₁₀H₈) backbone, the creation of this compound requires the substitution of hydrogen atoms with chlorine atoms. This chlorination occurs in the same high-temperature environments where naphthalene is formed. The process is generally understood to be an electrophilic chlorination reaction, where naphthalene reacts with chlorine gas (Cl₂) or other chlorine donors. nih.gov This reaction is significantly catalyzed by metal chlorides, such as copper(II) chloride (CuCl₂), which are often present on the surface of fly ash particles in incinerators. nih.govresearchgate.net Studies have shown that this catalytic chlorination preferentially occurs at the alpha (1, 4, 5, 8) positions of the naphthalene molecule. nih.govresearchgate.net The formation of the specific this compound isomer depends on the complex interplay of temperature, catalyst presence, and the availability of chlorine in the reaction zone.

Environmental Release Pathways

The primary route for the environmental release of this compound is through atmospheric emissions from the industrial sources where it is unintentionally formed. wikipedia.org Due to their semi-volatile nature, tetrachloronaphthalenes can exist in both the gas phase and adsorbed onto particulate matter in combustion flue gases. capes.gov.br These emissions can lead to long-range atmospheric transport and deposition in soil, water, and vegetation far from the original source.

Another significant release pathway is through the disposal of solid residues from combustion processes, particularly fly ash. capes.gov.brnih.gov Fly ash, which is collected by air pollution control devices in incinerators and power plants, can contain significant concentrations of PCNs. capes.gov.br If not managed properly in specialized landfills, these compounds can potentially leach into the soil and groundwater.

Table 2: Typical Chemical Composition of Fly Ash from Coal Combustion

Note: Fly ash is a primary carrier for the release of this compound into the environment. Its composition can influence the formation and adsorption of chlorinated compounds.

| Component | Typical Concentration Range (% by weight) |

|---|---|

| Silicon Dioxide (SiO₂) | 20 - 60% |

| Aluminum Oxide (Al₂O₃) | 5 - 35% |

| Iron(III) Oxide (Fe₂O₃) | 3 - 40% |

| Calcium Oxide (CaO) | 1 - 40% |

| Magnesium Oxide (MgO) | 0.5 - 10% |

| Sulfur Trioxide (SO₃) | 0.2 - 7% |

| Trace Metals (e.g., Copper, Iron) | Variable, ppm levels |

Source: Adapted from various studies on fly ash composition. researchgate.netresearchgate.net

Historically, the use of commercial PCN mixtures (such as Halowax) in products like cable insulation, capacitors, and lubricants also contributed to environmental release through volatilization during use and improper disposal of these products. nih.gov Although direct production has ceased in many countries, legacy sources and unintentional formation remain the key pathways for the ongoing release of this compound into the environment.

Environmental Fate and Transport of 1,2,5,6 Tetrachloronaphthalene

Distribution in Environmental Compartments

Sources of PCNs in the atmosphere are varied and can include emissions from industrial thermal processes, such as waste incineration, and the evaporation from products containing technical PCN mixtures. researchgate.netamap.no The congener profiles found in environmental samples can sometimes help distinguish between these sources. pops.intpops.int

Similar to aquatic systems, tetrachloronaphthalenes are expected to exhibit strong sorption to soil organic carbon. who.int This high retention capacity limits their mobility within the soil matrix, reducing the likelihood of significant leaching into groundwater. The degree of chlorination influences the sorption tendency, with higher chlorinated congeners like tetrachloronaphthalene showing stronger binding to soil particles. who.int

Environmental Persistence Assessment

1,2,5,6-Tetrachloronaphthalene is characterized by its resistance to degradation, leading to its persistence in the environment. cymitquimica.com The chemical stability of the chlorinated naphthalene (B1677914) structure makes it resistant to hydrolysis under typical environmental conditions. nih.gov While monochloronaphthalenes can be biodegraded by microorganisms under aerobic conditions, information on the biodegradation of more highly chlorinated congeners like tetrachloronaphthalene is limited, with reports suggesting they are slow to biodegrade. who.intnih.gov

Bioaccumulation and Trophic Transfer Dynamics

The bioaccumulation potential generally increases with the degree of chlorination, although the most highly chlorinated naphthalenes may show reduced uptake due to very low absorption. who.int Tetra- to heptachlorinated naphthalenes have been confirmed to bioaccumulate and can biomagnify in aquatic food webs. pops.intpops.int This trophic transfer has been observed in both benthic and pelagic food chains. pops.int Tetra- and pentachloronaphthalene congeners are often the predominant forms found in biota. who.int

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H4Cl4 | cymitquimica.com |

| Molecular Weight | 265.9 g/mol | nih.gov |

| Log Kow | 5.79 | pops.intdioxin20xx.org |

| Water Solubility | 0.0056 mg/L @ 25°C (average of 6 isomers) | nih.gov |

Table 2: Bioaccumulation Data for Tetrachloronaphthalenes

| Organism | Parameter | Value | Source |

| Paecilia reticulata (Guppy) | Bioconcentration Factor (BCF) for a tetra-CN isomer | 33,000 | mhlw.go.jp |

| Various Aquatic Organisms | General BCF Range for PCNs | 2,300 - 34,000 | pops.intmhlw.go.jp |

Biomagnification within Food Webs

Congener-Specific Bioaccumulation Patterns

The bioaccumulation of chlorinated naphthalenes is highly dependent on the specific congener, with factors such as the number and position of chlorine atoms influencing uptake, metabolism, and excretion. pops.int Generally, tetra- and pentachloronaphthalene congeners are the predominant forms found in biota. who.int This suggests that these particular congeners are either more readily bioavailable, more resistant to metabolic degradation, or both, leading to their accumulation in organisms.

While it is established that tetra-CNs accumulate in organisms, detailed congener profiles that specifically quantify the proportion of this compound in various species are limited. The congener patterns observed in environmental samples can differ significantly from those in commercial PCN mixtures like Halowax, providing clues to the sources of contamination, which can include incineration and other high-temperature industrial processes. pops.intpops.int The absorption, distribution, and toxicity of chlorinated naphthalenes are all highly isomer-dependent, underscoring the importance of congener-specific analysis in understanding their environmental impact. pops.intpops.int

Long-Range Environmental Transport Potential

The potential for a chemical to undergo long-range environmental transport is a key factor in its classification as a persistent organic pollutant. For this compound, this potential is supported by its physicochemical properties and by modeling studies. pops.intpops.intethz.ch

A critical criterion for long-range transport potential is an atmospheric half-life of more than two days. pops.int Calculated atmospheric half-lives for tetrachloronaphthalenes are estimated to be around 19 days, which is well above this threshold. tandfonline.com More broadly, the atmospheric half-lives for di- to octa-chlorinated naphthalenes range from 3 to 417 days. pops.int This persistence in the atmosphere allows for transport far from the original source of emission.

The physicochemical properties of this compound that influence its long-range transport potential are summarized in the table below. The octanol-water partition coefficient (log Kow) indicates its tendency to partition into fatty tissues, while the octanol-air partition coefficient (log Koa) is important for understanding its partitioning between the atmosphere and environmental compartments.

| Property | Value |

|---|---|

| Log Kow | 5.79 |

| Log Koa | 8.05 |

| Atmospheric Half-Life (days) | ~19 (for tetra-CNs) |

Environmental Transformation and Degradation Pathways of 1,2,5,6 Tetrachloronaphthalene

Biodegradation Mechanisms

Biodegradation of chlorinated naphthalenes is a critical process influencing their environmental persistence. The extent and rate of degradation are highly dependent on the degree of chlorination and the specific microbial communities present. Generally, lower chlorinated naphthalenes are more susceptible to aerobic degradation, while higher chlorinated congeners may undergo anaerobic reductive dechlorination. who.int

Under anaerobic conditions, microorganisms can utilize chlorinated compounds as electron acceptors in a process known as reductive dechlorination. clu-in.org This process involves the sequential removal of chlorine atoms, leading to the formation of less chlorinated and often less toxic congeners. While specific studies on 1,2,5,6-tetrachloronaphthalene are limited, research on similar compounds provides insight into potential pathways. For instance, studies on other tetrachloronaphthalene isomers, such as 1,2,3,4-tetrachloronaphthalene (B75306), have shown that they can be dechlorinated by microbial cultures. dtic.milacs.org

Organohalide-respiring bacteria, such as some species within the Dehalococcoides genus, are known to play a significant role in the reductive dechlorination of various chlorinated aromatic pollutants. acs.orgnih.govresearchgate.net For example, Dehalococcoides ethenogenes strain 195 has been shown to dechlorinate 1,2,3,4-tetrachloronaphthalene to an unidentified dichloronaphthalene congener. acs.orgdokumen.pub This suggests that similar pathways could exist for this compound in environments where appropriate microbial populations and electron donors are present. The process of microbial reductive dechlorination is a key component of the natural attenuation of highly chlorinated contaminants in anoxic environments like sediments and groundwater. clu-in.orgserdp-estcp.mil

Table 1: Examples of Microbial Reductive Dechlorination of Tetrachloronaphthalenes

| Original Compound | Microorganism/Consortium | Key Findings |

| 1,2,3,4-Tetrachloronaphthalene | Dehalococcoides ethenogenes strain 195 | Dechlorinated to a dichloronaphthalene congener. acs.orgdokumen.pub |

| 1,2,3,4-Tetrachloronaphthalene | Anaerobic microbial cultures | Dechlorinated primarily to an unidentified dichloronaphthalene. dtic.mil |

Note: Data specific to this compound is limited; this table presents findings for a closely related isomer to illustrate potential degradation pathways.

Aerobic degradation of polychlorinated naphthalenes typically proceeds through the action of mono- and dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, making them susceptible to ring cleavage. who.int This process is generally more effective for less chlorinated naphthalenes. who.int While information specifically on the aerobic degradation of this compound is scarce, studies on other chlorinated aromatic compounds can provide a general understanding.

Bacteria such as Pseudomonas and Sphingomonas species have been identified in the degradation of various chlorinated aromatic compounds. researchgate.netnih.gov For instance, Pseudomonas stutzeri OX1 can aerobically degrade tetrachloroethylene, indicating the potential for some specialized bacteria to attack highly chlorinated molecules. nih.gov The degradation of naphthalene (B1677914) itself by Pseudomonas aeruginosa has been well-documented, involving its use as a carbon source under both anoxic and aerobic conditions. nih.gov The initial steps of aerobic degradation of chlorinated naphthalenes likely involve the formation of hydroxylated metabolites. who.int However, the persistence of tetrachloronaphthalenes in the environment suggests that their aerobic degradation is a slow process.

Phytoremediation is an environmental cleanup technology that utilizes plants to remove, degrade, or contain contaminants. Plants can take up organic pollutants from soil and water, and through their metabolic processes, transform them into less toxic compounds.

Research has demonstrated that certain plants can mediate the dechlorination and rearrangement of chlorine atoms in chlorinated organic compounds. For example, pumpkin seedlings (Cucurbita maxima × C. Moschata) have been shown to mediate the dechlorination of 1,2,5,5,6,9,10-heptachlorodecane to lower chlorinated decanes and also cause a rearrangement of the chlorine atoms within the molecule. researchgate.netnih.gov Although this study was on a chlorinated alkane, it highlights the potential capability of plant systems to transform complex chlorinated hydrocarbons. Similar processes could potentially occur for chlorinated naphthalenes, where plant enzymes facilitate the removal or shifting of chlorine atoms from the aromatic structure.

The identification of metabolic products is crucial for understanding the biotransformation pathways of contaminants in plants. In studies with other types of chlorinated compounds, various metabolites have been identified. For instance, in the biotransformation of diterpenes by plant cell cultures and microorganisms, common reactions include hydroxylation, oxidation, and conjugation. mdpi.com When rats were administered 1,2,3,4-tetrachloronaphthalene, phenolic metabolites were identified. nih.gov While direct evidence for this compound in plants is lacking, it is plausible that similar metabolic pathways, such as the formation of hydroxylated tetrachloronaphthalene derivatives, could occur. Further research is needed to isolate and identify the specific metabolic products of this compound in various plant species to fully elucidate the phytotransformation pathways.

Phytoremediation and Plant-Mediated Transformation Pathways

Photodegradation Processes

Photodegradation, or photolysis, is a process where light energy breaks down chemical compounds. For polychlorinated naphthalenes, this is a significant abiotic degradation pathway in the environment, particularly in the atmosphere and surface waters. The process can occur through direct absorption of light or be mediated by other light-absorbing substances in the environment (indirect photolysis). nih.gov

Table 2: Factors Influencing Photodegradation of Chlorinated Naphthalenes

| Factor | Influence on Photodegradation | Example |

| Degree of Chlorination | Reaction rate can decrease with an increasing number of chlorine atoms. researchgate.net | Photoconversion of various PCNs showed that the rate decreased as chlorine substitution increased. researchgate.net |

| Reactive Oxygen Species | Can accelerate photodegradation. nih.gov | Hydroxyl radicals and singlet oxygen positively affected the photodegradation of monochloronaphthalenes. nih.gov |

| Inorganic Ions | Certain ions can accelerate the process. researchgate.net | Cl⁻, NO₃⁻, and SO₃²⁻ accelerated the photodegradation of 1-chloronaphthalene (B1664548). researchgate.net |

| Environmental Medium | The solvent or matrix can affect the mechanism and products. nih.gov | Photoconversion of PCNs in organic solvents can proceed through dechlorination and oxidative ring opening. nih.gov |

Direct Photolysis in Aqueous and Atmospheric Phases

The photodegradation of polychlorinated naphthalenes (PCNs), including this compound, is a significant environmental degradation pathway. In aqueous environments, direct photolysis occurs when the molecule absorbs light, leading to the cleavage of carbon-chlorine bonds. Studies have shown that the photolysis of tetrachloronaphthalenes in distilled water is a slow process. However, the presence of substances like humic acids can accelerate this degradation, suggesting that indirect photolysis also plays a crucial role.

In the atmospheric phase, PCNs are likely to undergo gas-phase reactions with hydroxyl radicals (•OH). The estimated atmospheric lifetime of tetrachloronaphthalenes due to reaction with •OH radicals is approximately 15 days, indicating that this is a significant removal mechanism from the atmosphere. The primary process in photolysis is the reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.

Influence of Environmental Factors on Photoconversion Kinetics

Several environmental factors significantly influence the rate of photoconversion of this compound. The presence of photosensitizers, such as humic and fulvic acids, in natural waters can enhance the rate of photodegradation. These substances can absorb light and transfer the energy to the PCN molecule, or they can produce reactive oxygen species that then react with the PCN.

The pH of the aqueous medium can also affect the degradation kinetics, although its influence is generally considered to be less significant than that of photosensitizers. Temperature can also play a role, with higher temperatures generally leading to faster reaction rates. The solvent or medium in which the photolysis occurs has a profound impact. For instance, the degradation of tetrachloronaphthalenes is much faster in a hydrogen-donating solvent like isopropanol (B130326) compared to water, highlighting the importance of the surrounding chemical environment.

Characterization of Photodegradation Intermediates and Products

The photodegradation of this compound proceeds through a series of dechlorination steps, leading to the formation of various intermediates and final products. The primary initial products are trichloronaphthalenes, formed by the loss of a single chlorine atom. Further photolysis leads to the formation of dichloronaphthalenes, monochloronaphthalenes, and ultimately, naphthalene.

The position of the chlorine atoms on the naphthalene ring influences the rate and pathway of photodegradation. Chlorine atoms in the α-position (1, 4, 5, 8) are generally more susceptible to photolytic cleavage than those in the β-position (2, 3, 6, 7). Therefore, for this compound, the initial loss of chlorine is more likely to occur from the 1 or 5 positions. The final degradation products can include hydroxylated derivatives, which are formed through the reaction with hydroxyl radicals, especially in the presence of photosensitizers.

Table 1: Photodegradation Products of Tetrachloronaphthalenes

| Parent Compound | Intermediate Products | Final Products |

|---|

Chemical Degradation Reactions

Beyond photolysis, chemical degradation reactions, particularly catalytic hydrodechlorination, represent a promising avenue for the remediation of environments contaminated with this compound.

Hydrodechlorination over Catalytic Materials

Catalytic hydrodechlorination (HDC) is a process that involves the reaction of a chlorinated organic compound with hydrogen gas in the presence of a catalyst, typically a noble metal supported on a carrier material. This process effectively removes chlorine atoms and converts the toxic chlorinated compound into less harmful substances. Palladium (Pd) and rhodium (Rh) are among the most effective metals for this reaction.

The choice of catalyst and support material is critical for the efficiency of the hydrodechlorination process. Common supports include activated carbon, alumina (B75360), and titania. The properties of the support, such as its surface area and porosity, can significantly influence the catalytic activity.

Identification of Hydrodechlorination Products and Pathways

The hydrodechlorination of this compound proceeds through a stepwise removal of chlorine atoms. The reaction pathway generally follows a sequential dechlorination, leading to the formation of trichloronaphthalenes, dichloronaphthalenes, monochloronaphthalenes, and finally naphthalene. At higher temperatures and hydrogen pressures, further hydrogenation of the naphthalene ring can occur, leading to the formation of tetralin and decalin.

The selectivity of the hydrodechlorination process can be influenced by the catalyst and reaction conditions. For instance, some catalytic systems may preferentially remove chlorine atoms from specific positions. The final product distribution is a key factor in assessing the effectiveness of the remediation strategy, with the complete conversion to non-chlorinated hydrocarbons being the ultimate goal.

Role of Catalyst Properties in Degradation Efficiency

The efficiency of the hydrodechlorination of this compound is intricately linked to the properties of the catalyst. The type of active metal is a primary determinant of catalytic activity, with palladium often exhibiting high efficiency for C-Cl bond cleavage. The dispersion of the metal on the support material is also crucial; a higher dispersion leads to a greater number of active sites and, consequently, a higher reaction rate.

The nature of the catalyst support plays a multifaceted role. A high surface area support allows for better metal dispersion. The support can also influence the electronic properties of the metal, which in turn affects its catalytic activity. For example, the use of bimetallic catalysts, such as Pd-Ni or Pd-Ru, can enhance the catalytic performance by creating synergistic effects between the two metals, leading to improved activity and stability. The acidity or basicity of the support can also impact the reaction pathway and product selectivity.

Table 2: Catalysts and Products in the Hydrodechlorination of Tetrachloronaphthalenes

| Catalyst | Support | Key Products |

|---|---|---|

| Palladium (Pd) | Activated Carbon | Naphthalene, Tetralin |

| Rhodium (Rh) | Alumina | Naphthalene, Alkylbenzenes |

Oxidative Degradation Pathways of this compound

The environmental transformation of this compound, a member of the polychlorinated naphthalenes (PCNs), can proceed through various oxidative degradation pathways. These processes are crucial in determining the fate and persistence of this compound in the environment. Oxidative degradation typically involves the reaction of the molecule with highly reactive oxygen species, leading to the formation of more polar and often less toxic compounds, and in some cases, complete mineralization to carbon dioxide and water. The primary oxidative degradation pathways include photochemical oxidation, reactions with hydroxyl radicals, and catalytic oxidation.

Research indicates that the degradation of PCNs, in general, can proceed through several mechanisms including dechlorination, oxidation, and dimerization. jst.go.jp For many PCNs, photodegradation is a significant environmental process that often occurs in two main stages: an initial dechlorination step followed by the oxidative opening of the aromatic ring structure. researchgate.netresearchgate.net

Photochemical Oxidation

Photochemical oxidation, or photodegradation, is a key process for the breakdown of PCNs in the environment, driven by the energy of sunlight. This process can occur through direct photolysis, where the molecule absorbs light and undergoes a transformation, or indirect photolysis, which is mediated by other light-absorbing substances that produce reactive species.

Studies on various PCN isomers and technical mixtures have demonstrated that they undergo photodegradation when exposed to natural or simulated solar radiation. researchgate.net The rate of this photoconversion tends to decrease as the number of chlorine atoms on the naphthalene structure increases. researchgate.net The general mechanism for the photodegradation of PCNs involves an initial reductive dechlorination, followed by oxidative cleavage of the naphthalene rings. researchgate.netresearchgate.net

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), play a significant role in accelerating the photodegradation process. researchgate.net For instance, the photodegradation of monochloronaphthalenes in water has been shown to be enhanced by the presence of these reactive species. researchgate.net While specific studies on this compound are limited, the principles observed for other chlorinated naphthalenes are expected to apply. For example, the laboratory exposure of a 1-chloronaphthalene solution to light with wavelengths greater than 290 nm resulted in a 26% degradation after 20 hours. nih.gov

Reaction with Hydroxyl Radicals

In the atmosphere, the gas-phase reaction with photochemically-produced hydroxyl radicals (•OH) is a primary degradation pathway for many volatile and semi-volatile organic compounds, including PCNs. nih.gov The hydroxyl radical is a powerful oxidant that can initiate the degradation of these compounds. nist.gov

The reaction of •OH with aromatic compounds like this compound can proceed via two main mechanisms:

Addition: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This adduct can then react further, often with oxygen, leading to ring-opening and the formation of various oxidation products.

Hydrogen Abstraction: The hydroxyl radical can abstract a hydrogen atom from the naphthalene ring, although this pathway is generally less significant for aromatic compounds compared to addition.

Catalytic Oxidation

Catalytic oxidation represents another potential pathway for the degradation of this compound, particularly in engineered systems for waste treatment. This process involves the use of a catalyst, often a metal oxide, to facilitate the oxidation of the organic compound at lower temperatures than would otherwise be required.

Studies on other chlorinated naphthalenes have demonstrated the effectiveness of this approach. For example, the degradation of 1-chloronaphthalene has been achieved over various crystalline forms of aluminum oxide (Al₂O₃). researchgate.net The efficiency of degradation was found to be dependent on the specific properties of the catalyst, such as surface area and the presence of reactive oxygen species on the surface. researchgate.net Similarly, the decomposition of octachloronaphthalene (B52695) has been studied over iron oxide (Fe₃O₄) nanomaterials, showing that degradation proceeds through competitive hydrodechlorination and oxidation pathways. acs.org

The mechanism for catalytic oxidation of chlorinated aromatics is often described by the Mars-van Krevelen model. researchgate.netacs.org In this mechanism, lattice oxygen from the metal oxide catalyst participates in the oxidation of the organic substrate. The resulting reduced catalyst is then re-oxidized by gas-phase oxygen. Surface-adsorbed reactive oxygen species, such as O²⁻, O⁻, and O₂⁻, are believed to attack the naphthalene ring, leading to the formation of hydroxylated intermediates, which can be further oxidized to low-molecular-weight products like formic acid and acetic acid, and ultimately to CO₂. researchgate.netacs.org

Ozonolysis

Ozone (O₃) is a strong oxidant that can react with aromatic compounds, leading to their degradation. This process, known as ozonolysis, is relevant both in atmospheric chemistry and in water treatment applications. The reaction typically involves the electrophilic attack of ozone on the aromatic ring system.

For naphthalene, ozonolysis can lead to the cleavage of the aromatic rings and the formation of a variety of oxidation products. d-nb.info While specific kinetic data for the reaction of ozone with this compound is not available, the general mechanism is expected to be similar to that of other aromatic compounds. The reaction can occur in the gas phase or on the surface of particles (heterogeneous ozonolysis), with the latter being significantly faster in some cases. d-nb.info

The table below summarizes findings from degradation studies on various polychlorinated naphthalenes, providing context for the potential transformation pathways of this compound.

| Compound/Mixture | Degradation Pathway | Key Findings & Products | Source |

|---|---|---|---|

| Polychlorinated Naphthalenes (PCNs) | Photodegradation | Process involves dechlorination followed by oxidative ring opening. | researchgate.netnih.gov |

| 1-Chloronaphthalene (CN-1) | Photodegradation (>290 nm) | 26% degradation after 20 hours in aqueous solution. | nih.gov |

| Various PCNs (Mono- to Octa-CN) | Photoconversion | Reaction rate decreases with an increasing number of chlorine atoms. Products indicate initial dechlorination and subsequent oxidative ring opening. | researchgate.net |

| 1-Chloronaphthalene (CN-1) | Catalytic Gas-Phase Degradation | Degraded over Al₂O₃ catalysts. Pathways include hydrodechlorination and oxidation. Oxidation products include formic, acetic, and propanoic acids. | researchgate.net |

| 1,2,3,4-Tetrachloronaphthalene (CN-27) | Catalytic Degradation (Fe-Al oxides) | Primary pathway observed was successive hydrodechlorination, producing trichloro-, dichloro-, and monochloronaphthalenes. | rsc.org |

| Octachloronaphthalene (CN-75) | Thermal Catalytic Degradation (Fe₃O₄) | Degradation proceeds via competitive hydrodechlorination and oxidation. Oxidation products include hydroxylated PCNs, formic acid, and acetic acid. | acs.org |

| Naphthalene | Heterogeneous Ozonolysis | Reaction on particle surfaces is faster than in the gas phase. | d-nb.info |

Analytical Methodologies for 1,2,5,6 Tetrachloronaphthalene

Sample Collection and Preparation Techniques

The initial steps of sample collection and preparation are critical for the reliable analysis of 1,2,5,6-tetrachloronaphthalene. The choice of methods depends heavily on the sample matrix and the concentration levels expected.

PCNs, including tetrachloronaphthalenes, are semi-volatile compounds that partition into various environmental compartments. tandfonline.com Therefore, sampling strategies must be tailored to the specific matrix being investigated, such as air, water, soil, sediment, or biota.

Air Sampling: Air samples are commonly collected using high-volume samplers equipped with a glass fiber filter (GFF) to capture particle-bound PCNs, followed by polyurethane foam (PUF) plugs to trap gas-phase compounds. oup.com For instance, a typical setup might involve a 24-hour sampling period with a flow rate of approximately 62 L/min to collect a total volume of about 90 cubic meters. oup.com Studies have shown that for PCNs, the majority (around 93%) is captured on the first PUF plug, with smaller amounts on the GFF (2%) and a second PUF plug (5%). oup.com

Soil and Sediment Sampling: Soil samples are often collected using a core sampler to obtain a specific depth profile, for example, a 5 cm diameter core to a depth of 20 cm. oup.com The cores are typically placed in glass jars with foil-lined caps (B75204) to prevent contamination. oup.com For analysis, the top layers are often composited to create a representative sample for a specific location. oup.com

Water Sampling: Water sampling can be performed using interval samplers with Teflon® tubing to collect water over a specified period into amber glass jars. oup.com Due to the low water solubility of more highly chlorinated naphthalenes, large sample volumes are often required. tandfonline.com

Biota Sampling: Samples of fish, wildlife, and plants are homogenized to ensure a representative sample is analyzed. oup.com Given the lipophilic nature of PCNs, they tend to bioaccumulate in the fatty tissues of organisms. pops.int

Table 1: Environmental Sampling Techniques for PCN Analysis

| Matrix | Sampling Method | Key Considerations |

|---|---|---|

| Air | High-volume sampling with Glass Fiber Filter (GFF) and Polyurethane Foam (PUF) plugs. oup.com | Captures both particulate and gas-phase PCNs. oup.com |

| Soil | Core sampling using tools like a garden bulb planter. oup.com | Allows for depth profiling; samples are composited for representation. oup.com |

| Water | Interval samplers with Teflon® tubing into amber glass jars. oup.com | Requires large volumes due to low solubility of higher chlorinated PCNs. tandfonline.com |

| Biota | Homogenization of tissue samples. oup.com | PCNs accumulate in fatty tissues due to their lipophilic nature. pops.int |

Once collected, the samples undergo extraction to isolate the PCNs from the sample matrix, followed by a clean-up stage to remove interfering compounds.

Extraction: The choice of extraction solvent and method varies with the matrix.

Soxhlet extraction is a traditional and effective method.

Supercritical Fluid Extraction (SFE) , as described in EPA Method 3562, is a more modern technique used for extracting PCBs and other organochlorines from solid samples like soil and sediment. synectics.netepa.gov This method uses supercritical carbon dioxide as the fluid.

For air sampling media, PUF plugs and filters can be extracted with solvents like toluene (B28343) . oup.com

Soil and biota samples can be extracted with ethyl ether or other organic solvents. oup.com

Ultrasonic extraction with solvents like acetone (B3395972) is another option. chem-theatre.com

Clean-up: Raw extracts are often complex and require significant clean-up to separate PCNs from other compounds like polychlorinated biphenyls (PCBs) and organochlorine pesticides, which can interfere with analysis. who.int

Adsorption chromatography using columns packed with materials like silica (B1680970) gel, alumina (B75360), or Florisil is common. oup.comresearchgate.net Hexane can be used to elute pesticides and other less polar interferents from a silica gel column, for example. oup.com

Gel Permeation Chromatography (GPC) is effective for removing high molecular weight compounds, such as lipids, from biological samples. helcom.fi

Treatment with concentrated sulfuric acid can be used to destroy many interfering organic compounds, though it is not suitable for certain acid-labile pesticides. helcom.fi

Table 2: Common Extraction and Clean-up Methods for PCN Analysis

| Step | Method | Description | Matrix Applicability |

|---|---|---|---|

| Extraction | Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ to extract analytes. epa.gov | Soils, Sediments, Solid Wastes. epa.gov |

| Solvent Extraction (e.g., Toluene, Ethyl Ether) | Uses organic solvents to dissolve and extract analytes from the sample. oup.com | Air filters, Soil, Biota. oup.com | |

| Ultrasonic Extraction | Uses high-frequency sound waves in a solvent bath to extract analytes. chem-theatre.com | Various solid samples. | |

| Clean-up | Adsorption Chromatography (Silica, Alumina, Florisil) | Separates compounds based on their affinity for the stationary phase. researchgate.net | Most extract types. |

| Gel Permeation Chromatography (GPC) | Separates molecules based on size, effective for lipid removal. helcom.fi | Biota extracts. helcom.fi |

For highly complex samples, a fractionation step is often necessary to isolate PCNs into a distinct chemical class before instrumental analysis. This is particularly important for separating planar molecules like some PCN congeners from non-planar ones.

Carbon Chromatography: Columns packed with carbonaceous adsorbents are widely used. These materials can effectively separate planar compounds (like dioxin-like PCNs, coplanar PCBs, PCDDs, and PCDFs) from non-planar organochlorines. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC with specialized columns is another powerful fractionation tool. A 2-(1-pyrenyl)-ethyldimethylsilylated silica (PYE) column can be used to isolate PCN fractions. researchgate.netpjoes.com A multi-step process might involve an initial fractionation on a Hypercarb-HPLC column followed by further separation on a PYE-HPLC column to achieve fine separation of different classes of halogenated compounds. pjoes.com

Alumina Column Chromatography: Fractionation can also be achieved using columns with basic and acidic alumina, which separates compounds based on their acidic or basic properties and polarity. nih.gov

This multistage fractionation is often essential for enabling accurate congener-specific quantification of tetrachloronaphthalenes in various matrices. tandfonline.com

Chromatographic Separation Techniques

Gas chromatography is the cornerstone of instrumental analysis for PCNs, allowing for the separation of individual congeners from complex mixtures.

High-resolution gas chromatography (HRGC), utilizing narrow-bore capillary columns, is necessary to resolve the large number of PCN congeners. helcom.fi For tetrachloronaphthalenes, there are 22 possible isomers. researchgate.net

GC-Mass Spectrometry (GC-MS): Coupling HRGC with a mass spectrometer is the standard approach. High-resolution mass spectrometry (HRMS) is considered the optimal method for PCN analysis, providing high sensitivity and selectivity. researchgate.net A method using GC coupled to negative ion chemical ionization mass spectrometry (GC-NICI-MS) has been developed for the congener-specific analysis of PCNs in sediments and human sera, capable of identifying eight tetrachloronaphthalene congeners. nih.gov

Two-Dimensional Gas Chromatography (GCxGC): For the most complex separation challenges, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power. researchgate.net This technique uses two columns with different stationary phases connected in series. By combining different column polarities, GCxGC can separate co-eluting congeners that are unresolvable by a single column. researchgate.netnih.gov For example, a GCxGC-qMS system has been used to separate all tetra- to hexachloronaphthalene congeners in a single analysis without prior fractionation. nih.gov A study using a GCxGC system successfully separated 15 of the 22 tetrachloronaphthalene isomers as single peaks, including the this compound congener (PCN #36), which was identified as a minor component in Halowax technical mixtures. nih.gov

The choice and optimization of the GC column are paramount for achieving the desired separation. The goal is to manipulate the selectivity (α) and efficiency (N) to maximize resolution. restek.comlibretexts.org

Stationary Phase Selection: The type of stationary phase determines the column's polarity and selectivity. restek.com

Non-polar columns, such as those with a DB-5 phase (5% phenyl-polysiloxane), are commonly used but may have insufficient separation power for some co-eluting congeners. helcom.fitandfonline.com

Medium-polarity and polar phases are also employed. A study comparing nine different columns found that an Rxi-17SilMS (50% phenyl-substituted phase) could provide unique selectivity for certain PCN congeners compared to other phases. mdpi.com

For GCxGC, a combination of columns with different selectivities is essential. Successful separations of tetrachloronaphthalenes have been achieved using column sets like a non-polar DB-5MS in the first dimension and a shape-selective LC-50 in the second, or an Rt-β DEXcst and a polar DB-WAX phase. researchgate.netnih.govnih.gov

Column Optimization: Resolution is optimized by adjusting several parameters. The primary factor is the selectivity (α) of the stationary phase for the analytes. libretexts.org Increasing column length or decreasing internal diameter can increase efficiency (the number of theoretical plates), but this also increases analysis time. libretexts.org For complex mixtures like PCNs, GCxGC provides the most effective path to optimization by combining the selectivity of two different columns, dramatically increasing peak capacity and the ability to resolve closely eluting congeners like the 22 isomers of tetrachloronaphthalene. researchgate.netnih.gov

Table 3: GC Column Combinations for Tetrachloronaphthalene Analysis

| Technique | 1st Dimension Column (Phase) | 2nd Dimension Column (Phase) | Target Analytes | Reference |

|---|---|---|---|---|

| GCxGC/qMS | Rt-β DEXcst | DB-WAX | Tetra- to Hexa-CNs | researchgate.netnih.gov |

| GCxGC | DB-5MS (non-polar) | LC-50 (shape selective) | 22 Tetrachloro-naphthalene isomers | nih.gov |

| Single Column GC | DB-5 (or equivalent) | N/A | Routine PCN screening | helcom.fi |

| Single Column GC | Rxi-17SilMS (medium-polar) | N/A | PCN congener separation | mdpi.com |

Detection and Quantification Methods

Modern analytical strategies for this compound primarily rely on high-resolution chromatographic separation followed by sensitive detection. The choice of method often depends on the sample matrix, required detection limits, and the potential for interfering compounds.

Gas chromatography coupled with mass spectrometry (GC/MS) is the cornerstone of modern PCN analysis due to its superior selectivity and sensitivity compared to older methods. tandfonline.com High-Resolution Gas Chromatography (HRGC) provides the necessary separation of complex congener mixtures, which is crucial as isomers often co-elute on standard capillary columns. inchem.org

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is considered the gold standard for trace analysis of persistent organic pollutants like PCNs. researchgate.net Operating the mass spectrometer at a high resolution (>10,000) allows for the precise mass measurement of target ions, effectively discriminating them from isobaric interferences present in complex environmental matrices. pjoes.com This technique is essential for achieving the low detection limits required for environmental monitoring and human tissue analysis. pzh.gov.pl

Gas Chromatography/Mass Spectrometry (GC/MS) in both low-resolution and high-resolution modes is widely employed. tandfonline.com For routine analysis, low-resolution GC/MS can be effective, particularly when operated in Selected Ion Monitoring (SIM) mode. nih.gov In SIM mode, the mass spectrometer is set to detect only specific mass-to-charge ratio (m/z) ions corresponding to the target analytes, such as the molecular ions of tetrachloronaphthalenes. This enhances sensitivity and reduces the impact of matrix noise. pjoes.com

More advanced techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) , using instruments like triple quadrupole mass spectrometers, offer even greater selectivity. researchgate.netchrom-china.com This method involves the fragmentation of a selected precursor ion and the monitoring of a specific product ion, which significantly reduces background interference and improves the signal-to-noise ratio, making it highly suitable for complex samples like soil and sediment. nih.govnih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a high-resolution time-of-flight mass spectrometer (HRTOF-MS) has also been developed for the simultaneous analysis of PCNs and other persistent organic pollutants like polychlorinated biphenyls (PCBs). nih.gov This powerful technique provides enhanced separation capacity, which is critical for resolving co-eluting congeners. nih.govnih.gov

Comparison of Mass Spectrometry Techniques for PCN Analysis

| Technique | Primary Advantage | Common Application | Reference |

|---|---|---|---|

| HRGC/HRMS | Highest selectivity and sensitivity; eliminates isobaric interferences. | Trace-level analysis in complex matrices (biota, sediment); regulatory compliance. | researchgate.netpjoes.com |

| GC/MS (SIM) | Good sensitivity and selectivity; more accessible than HRMS. | Routine environmental monitoring of water and air. | nih.gov |

| GC-MS/MS | Excellent selectivity by reducing chemical noise; robust for complex samples. | Analysis of soil, sediment, and stack gas samples. | researchgate.netchrom-china.com |

| GCxGC-HRTOF-MS | Superior chromatographic separation for co-eluting isomers. | Simultaneous analysis of PCNs and PCBs in biological samples. | nih.gov |

Historically, gas chromatography with an electron capture detector (GC-ECD) was a common method for the analysis of organochlorine compounds, including PCNs. tandfonline.com The ECD is highly sensitive to electrophilic compounds like chlorinated naphthalenes. Early studies on PCNs in environmental samples often utilized GC-ECD for quantification. tandfonline.comepa.gov

However, the GC-ECD method has significant limitations. Its primary drawback is a lack of selectivity; the detector responds to a wide range of electron-capturing compounds. researchgate.net This leads to significant analytical challenges due to co-elution with other prevalent organochlorine contaminants, such as polychlorinated biphenyls (PCBs) and various organochlorine pesticides, which are often present in environmental samples at much higher concentrations. inchem.orgwho.int Without extensive sample cleanup, the results from GC-ECD analysis can be unreliable and prone to positive bias. researchgate.net While it can be used for quantification, confirmation by a more selective detector like a mass spectrometer is typically necessary. researchgate.net

Challenges and Advancements in PCN Analytical Chemistry

The analysis of this compound is complicated by several factors inherent to the broader class of PCNs and their environmental behavior.

A major analytical challenge is the frequent co-occurrence of PCNs with other persistent organic pollutants (POPs), especially PCBs. inchem.org PCNs were often present as impurities in commercial PCB formulations like Aroclor and Kanechlor. tandfonline.com Due to their similar physicochemical properties and release sources, PCBs and PCNs are often found together in environmental compartments and biota. nih.govuea.ac.uk

This co-occurrence poses a significant problem for analytical methods with lower selectivity, like GC-ECD, where PCBs can cause major interferences. inchem.orgresearchgate.net Even with mass spectrometry, chromatographic co-elution of certain PCN and PCB congeners can occur on single-column GC systems, complicating accurate quantification. nih.gov This necessitates highly efficient sample cleanup procedures, often involving fractionation on activated carbon columns to separate planar molecules like PCNs from non-planar PCBs, and the use of advanced separation techniques like comprehensive two-dimensional gas chromatography (GCxGC). inchem.orgnih.gov

Accurate identification and quantification in analytical chemistry are fundamentally dependent on the availability of pure, certified analytical standards. For PCNs, this presents a considerable challenge. While all 75 PCN congeners have been synthesized for research purposes, fewer than half are commercially available as certified standards. tandfonline.com

The lack of a complete set of standards, including isotopically labeled internal standards for methods like isotope dilution, hinders comprehensive, congener-specific analysis. pops.int For instance, the Stockholm Convention report on PCNs noted that no 13C-labeled trichloronaphthalene standard was commercially available. pops.int Researchers often rely on quantification using relative response factors from available standards of the same homolog group, which introduces uncertainty. researchgate.net The synthesis of specific congeners like this compound is complex and typically performed only in specialized research laboratories, limiting their widespread availability. rsc.orgnih.gov

Quality Assurance and Quality Control in Environmental Analysis

To ensure the generation of reliable and defensible data, stringent quality assurance (QA) and quality control (QC) procedures are essential in the environmental analysis of this compound. epa.govresearchgate.net A comprehensive QA/QC program encompasses all stages of the analytical process, from sample collection to final data reporting. epa.gov

Key elements of a QA/QC program for PCN analysis include:

Method Blanks: An aliquot of a clean, analyte-free matrix is processed and analyzed in the same manner as the samples. This is done to identify any contamination introduced during the analytical procedure. europa.eu

Spiked Samples (Matrix Spikes): A known quantity of the target analyte (and/or a labeled surrogate) is added to a sample before extraction. The recovery of the spike is measured to assess the efficiency of the extraction and analytical method in the specific sample matrix. researchgate.netchrom-china.com

Certified Reference Materials (CRMs): These are materials with a well-characterized concentration of the target analytes. Analyzing a CRM alongside the samples helps to validate the accuracy of the entire analytical procedure.

Use of Internal Standards: Isotopically labeled analogs of the target compounds (e.g., 13C-labeled PCNs) are added to every sample, blank, and standard before any processing steps. helcom.fi The recovery of the internal standard is used to correct for losses during sample preparation and for variations in instrument response, a cornerstone of the highly accurate isotope dilution method. researchgate.netnih.gov

Calibration and Performance Checks: The instrument's performance is regularly verified using calibration standards to ensure linearity, sensitivity, and stability over time. europa.eu

Key QA/QC Procedures in PCN Analysis

| Procedure | Purpose | Reference |

|---|---|---|

| Method Blank | Assess contamination during sample preparation and analysis. | europa.eu |

| Matrix Spike / Spike Recovery | Evaluate method performance and matrix effects on analyte recovery. | researchgate.netchrom-china.com |

| Certified Reference Material (CRM) | Verify the accuracy and precision of the entire analytical method. | epa.gov |

| Isotope-Labeled Internal Standards | Correct for analyte loss during sample preparation and instrumental analysis. | helcom.fi |

| Instrument Calibration | Ensure the analytical instrument provides a reliable and quantifiable response. | europa.eu |

Theoretical and Computational Chemistry Studies of 1,2,5,6 Tetrachloronaphthalene

Application of Quantum Chemical Descriptors for Property Estimation

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculation of a molecule's electronic structure. These descriptors quantify various aspects of a molecule's properties and are instrumental in developing predictive models for physical, chemical, and biological activity.

For polychlorinated naphthalenes, including the 1,2,5,6-tetrachloro congener, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), hardness, and various atomic bound and topological indices have been calculated. dioxin20xx.org Neural network models have utilized these descriptors to estimate crucial physicochemical properties. dioxin20xx.org For instance, a model based on twelve topological and quantum chemical descriptors was used to estimate the n-octanol/water partition coefficient (log Kow) for all 75 chloronaphthalene congeners. dioxin20xx.org These quantum-chemical descriptors are often calculated at the Density Functional Theory (DFT) level, for example, using the B3LYP functional and a 6-311++G** basis set. dioxin20xx.org

Another novel approach involves using the moments of inertia of infrared spectra as molecular descriptors. kg.ac.rs These descriptors can effectively represent the molecular structure, indicating the number of chlorine atoms and even distinguishing between different isomers. kg.ac.rs

Table 1: Selected Quantum Chemical and Topological Descriptors Used for Property Estimation of 1,2,5,6-Tetrachloronaphthalene

| Descriptor | Value | Reference |

|---|---|---|

| n-Octanol/Water Partition Coefficient (log Kow) | 5.79 | dioxin20xx.orgpops.int |

| n-Octanol/Air Partition Coefficient (log Koa) | 8.05 | dioxin20xx.orgpops.int |

| Water/Air Partition Coefficient (log Kwa) | -2.26 | dioxin20xx.orgpops.int |

| Henry's Law Constant (Pa m³/mol) | 13.72 | dioxin20xx.orgpops.int |

Note: The table presents data from predictive models based on quantum chemical descriptors.

Density Functional Theory (DFT) Calculations for Molecular Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of many-body systems like molecules. nih.govrsc.org It is widely applied to PCNs for detailed molecular characterization. nih.gov

The strength of the carbon-chlorine (C-Cl) bond is a critical factor in determining the stability and degradation pathways of chlorinated aromatic compounds. DFT calculations are employed to model the Bond Dissociation Energies (BDEs) for C-Cl bonds in PCN congeners. rsc.orgrsc.orgresearchgate.net

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, and their relative energies. lumenlearning.comwikipedia.org For aromatic systems like naphthalene (B1677914), the core structure is inherently planar due to the sp² hybridization of the carbon atoms. The primary focus of conformational analysis for this compound is to assess any deviations from planarity caused by the steric repulsion between adjacent chlorine atoms or between chlorine and hydrogen atoms.

The naphthalene ring system is rigid, and significant rotation around the C-C bonds within the rings is not possible without breaking them. Therefore, the concept of rotamers is less applicable than for flexible aliphatic molecules. wikipedia.org However, minor out-of-plane distortions can occur to relieve steric strain. In this compound, the chlorine atoms at positions 1 and 2 are adjacent, as are those at positions 5 and 6. The steric hindrance between these pairs of chlorine atoms could potentially cause a slight twisting of the naphthalene plane. Computational methods, particularly DFT, can model these subtle structural features and determine the minimum energy conformation, which is expected to be very close to planar. The degree of planarity is an important factor as it can influence intermolecular interactions, such as stacking, and affect the molecule's biological activity and environmental partitioning. mdpi.com

Predictive Modeling for Environmental Partitioning Behavior

Predicting how a chemical will distribute itself among different environmental compartments (air, water, soil, sediment) is crucial for assessing its fate, transport, and potential for bioaccumulation. pops.int For this compound, various models have been developed to estimate its partitioning coefficients.

The octanol-air partition coefficient (Koa) is a key parameter for assessing the long-range transport potential of airborne pollutants. nih.gov A fragment constant method has been developed to predict Koa for persistent organic pollutants at different environmental temperatures. aip.orgpsu.edu This method breaks the molecule down into fragments and assigns a value to each, allowing for the calculation of Koa for a wide range of chlorinated and brominated aromatic compounds. aip.org

Table 2: Predicted Octanol-Air Partition Coefficient (log Koa) for this compound at Different Temperatures

| Temperature (°C) | Predicted log Koa | Reference |

|---|---|---|

| 10 | 8.95 | aip.org |

| 20 | 8.53 | aip.org |

Furthermore, multimedia fugacity models use partitioning data to predict the ultimate environmental distribution of a chemical. nih.gov For tetrachloronaphthalenes as a group, if released into the air, it is predicted that approximately 96.6% will remain in the air, with smaller percentages partitioning to soil (2.26%), water (0.94%), and sediment (0.2%). pops.int This indicates a high potential for atmospheric transport.

Kinetic Modeling of Formation and Degradation Mechanisms

Kinetic modeling simulates the rates of chemical reactions over time, providing a deeper understanding of the mechanisms by which compounds like this compound are formed and degraded.

The formation of PCNs in high-temperature industrial processes and combustion is a significant environmental concern. acs.org Kinetic models have been developed to describe the formation of chlorinated naphthalenes from precursors like chloroethylenes. The Hydrogen Abstraction Acetylene (B1199291) Addition (HACA) mechanism is a key model for the growth of polycyclic aromatic hydrocarbons (PAHs) and their chlorinated analogues. acs.org This complex mechanism involves numerous elementary reactions, including acetylene addition and ring closure steps, with reaction rates that are highly dependent on temperature and the concentration of reactants. acs.org Modeling these systems helps to predict the isomer distribution of PCNs formed under different conditions.

Regarding degradation, kinetic studies often focus on processes like hydrodechlorination. Research on the degradation of 1,2,3,4-tetrachloronaphthalene (B75306) over Fe-Al composite oxides showed a successive hydrodechlorination pathway, producing trichloronaphthalenes, dichloronaphthalenes, and monochloronaphthalenes. rsc.org The reaction kinetics, or the relative rates of formation of different products, were found to be dependent on the catalyst used. rsc.org For instance, the major hydrodechlorination pathway was determined to be CN-27 → 1,2,4-TrCN → 1,3-DiCN → 2-MoCN. rsc.orgrsc.org Such studies provide a model for understanding the potential degradation pathways and kinetics for this compound under similar reductive conditions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for PCNs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the structural or property descriptors of a series of chemicals with their biological, toxicological, or physicochemical activity. nih.govnih.gov These models are particularly valuable for large classes of compounds like the 75 PCN congeners, where experimental testing of each one would be impractical. wikipedia.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to PCNs. nih.gov These models have been used to predict properties like the octanol-air partition coefficient (Koa) and subcooled liquid vapor pressures (PL), which are essential for assessing long-range transport potential. nih.govresearchgate.net The models revealed that the electrostatic fields of the PCN molecules are the most critical factors influencing these properties. nih.gov

Based on these QSAR models, PCN homologues can be categorized by their mobility. Tetrachloronaphthalenes (TeCNs), including this compound, are generally classified as having relatively high mobility. nih.gov QSAR models have also been established to predict the biological toxicity of PCNs. nih.gov By understanding how molecular features like electrostatic potential and steric fields contribute to toxicity, these models can be used to design new, less harmful PCN derivatives for industrial applications. nih.gov

Ecological Distribution and Trophic Transfer of 1,2,5,6 Tetrachloronaphthalene

Global and Regional Monitoring of PCN Occurrence in Biota

Polychlorinated naphthalenes (PCNs), including the congener 1,2,5,6-tetrachloronaphthalene, are persistent organic pollutants (POPs) that have been detected in various environmental compartments and biota worldwide. pops.inttandfonline.com Their presence in even remote regions like the Arctic highlights their potential for long-range atmospheric transport. pops.int

In the Baltic Sea, PCN concentrations in benthic organisms such as amphipods, isopods, and fourhorned sculpins have been measured to understand their distribution. nih.govacs.orgdiva-portal.org The concentrations of total PCNs were found to decrease with increasing trophic level, with amphipods showing the highest concentrations (10-69 ng/g lipid weight), followed by isopods (3.9-16 ng/g lipid weight), and fourhorned sculpins (0.54-1.5 ng/g lipid weight). nih.govacs.orgdiva-portal.org

Investigation of Bioaccumulation and Biomagnification in Aquatic Ecosystems

The lipophilic nature of PCNs facilitates their accumulation in the fatty tissues of organisms. nih.govresearchgate.net The potential for bioaccumulation and biomagnification of PCNs in aquatic food webs has been a subject of scientific investigation. nih.govacs.orgdiva-portal.org

Bioaccumulation refers to the uptake of a chemical from the environment, including water and food, leading to a higher concentration in an organism than in the surrounding environment. Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain.

PCN Concentrations in a Baltic Sea Benthic Food Chain

| Organism | Trophic Level | ΣPCN Concentration (ng/g lipid weight) |

|---|---|---|

| Amphipods | Lowest | 10 - 69 |

| Isopods | Intermediate | 3.9 - 16 |

| Fourhorned Sculpins | Highest | 0.54 - 1.5 |

Data from studies on the bioaccumulation of PCNs in the Baltic Sea. nih.govacs.orgdiva-portal.org

Characterization of Congener Profiles in Environmental Samples

The relative abundance of different PCN congeners, known as the congener profile, can provide insights into the sources and transformation processes of these compounds in the environment. nih.govmdpi.com Different sources, such as historical technical mixtures (e.g., Halowax) and combustion processes, have distinct congener signatures. nih.govamap.no

In many environmental samples, including sediments and biota, tri- and tetrachlorinated naphthalenes are often the dominant homologue groups. mdpi.com However, the congener profiles can vary significantly depending on the location and the specific environmental matrix. For example, sediment samples from remote sites have shown an elevated abundance of planar hexa- and hepta-chlorinated congeners. nih.gov

Biological samples often exhibit a preferential enrichment of planar, 1,3,5,7-substituted tetra-, penta-, and hexachlorinated congeners. nih.gov The congener profiles in biota can also shift with trophic level. Studies have shown a general trend of decreasing proportions of lower chlorinated naphthalenes and increasing proportions of higher chlorinated naphthalenes at higher trophic levels. amap.noumich.edu This is likely due to the metabolic elimination of less chlorinated congeners and the selective retention of more highly chlorinated ones. umich.edu For instance, in a Great Lakes food chain, the proportion of tetrachloronaphthalenes decreased while pentachloronaphthalenes increased from zebra mussels to smallmouth bass. umich.edu

Analysis of PCN congener profiles in vegetation like lichens and mosses on the Tibetan Plateau has been used to identify long-range atmospheric transport as a major source of these contaminants in the region. acs.org

Inter-species Differences in PCN Accumulation and Metabolism

The accumulation and metabolism of PCNs can vary significantly among different species, influencing the congener profiles observed in biota. amap.no These differences are attributed to variations in metabolic capacity and elimination rates. pops.int

For example, some organisms are more efficient at metabolizing certain PCN congeners than others. Congeners with adjacent carbon atoms that are not substituted with chlorine (vicinal hydrogens) are generally more susceptible to metabolic breakdown and elimination. nih.gov Conversely, congeners lacking these vicinal hydrogens, such as certain tetra- to heptachlorinated naphthalenes, tend to be more persistent and have a higher potential for biomagnification. nih.gov

Studies on the Great Lakes food chain have highlighted these species-specific differences. umich.edu The congener profiles in organisms at lower trophic levels can vary considerably depending on the source of exposure, and these profiles are further altered by the metabolic processes of organisms at higher trophic levels. umich.edu For instance, while tetra- and pentachlorinated naphthalenes were predominant in benthic organisms, higher trophic level organisms like birds in the Great Lakes region showed a high proportion of hexachloronaphthalenes, suggesting metabolic elimination of the less chlorinated congeners. umich.edu

The half-lives of PCNs also differ between species. For example, the half-life of hexachloronaphthalene has been estimated to be 26-41 days in rats, while in humans, the estimated half-life for the same congeners is much longer, at 1.5 to 2.4 years. food.gov.ukwho.int These inter-species variations in metabolism and retention are crucial for understanding the fate and toxicological effects of specific PCN congeners, including this compound, in different ecosystems.

Remediation and Mitigation Strategies for 1,2,5,6 Tetrachloronaphthalene Contamination

Principles of Environmental Remediation for Chlorinated Organic Pollutants

Chlorinated organic pollutants like 1,2,5,6-tetrachloronaphthalene are characterized by their chemical stability and resistance to natural degradation processes, leading to their persistence in the environment. The core principles of their remediation revolve around transforming these toxic compounds into less harmful or benign substances. This is typically achieved by breaking the carbon-chlorine (C-Cl) bonds, a process known as dechlorination, or by completely mineralizing the organic structure to carbon dioxide, water, and inorganic salts.

The effectiveness of any remediation strategy is influenced by several factors, including the concentration and toxicity of the contaminant, the physical and chemical properties of the contaminated medium (soil, water, or sediment), and the cost-effectiveness of the technology. For persistent organic pollutants (POPs) such as tetrachloronaphthalenes, remediation strategies often require advanced and sometimes combined approaches to achieve satisfactory cleanup levels.

Advanced Degradation Technologies for PCN Abatement

To address the challenges posed by the stability of this compound, researchers have been exploring a variety of advanced degradation technologies. These methods aim to accelerate the breakdown of the compound through chemical reactions.

Catalytic Hydrodechlorination and Oxidation Technologies

Catalytic hydrodechlorination (HDC) is a promising technology that involves the reaction of chlorinated compounds with a hydrogen source in the presence of a catalyst to replace chlorine atoms with hydrogen atoms. This process can significantly reduce the toxicity of PCNs. While specific studies on this compound are limited, research on other isomers provides valuable insights. For instance, the degradation of 1,2,3,4-tetrachloronaphthalene (B75306) (CN-27) has been demonstrated using Fe-Al composite oxides. rsc.orgrsc.org In this process, successive hydrodechlorination reactions were observed, leading to the formation of trichloronaphthalenes, dichloronaphthalenes, and monochloronaphthalenes. rsc.orgrsc.org The major hydrodechlorination pathway was identified as CN-27 → 1,2,4-Trichloronaphthalene → 1,3-Dichloronaphthalene → 2-Monochloronaphthalene. rsc.orgrsc.org

Novel Materials for Efficient PCN Degradation

The development of novel materials is crucial for enhancing the efficiency of degradation technologies. For catalytic hydrodechlorination, various metal-based catalysts have been investigated. For example, Fe-Al composite oxides have been shown to be effective for the degradation of 1,2,3,4-tetrachloronaphthalene, with degradation efficiencies reaching up to 93%. rsc.org The reactivity of these materials is influenced by their structural properties and the interaction between the different metal species. rsc.org

In the realm of photocatalysis, a subset of AOPs, semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied. ekb.egmdpi.com Upon irradiation with light of appropriate wavelength, these materials generate electron-hole pairs that can produce reactive oxygen species. ekb.eg The efficiency of these photocatalysts can be enhanced by modifying their surface or creating composite materials. For instance, the impregnation of ZnO with W⁶⁺ has been shown to improve its photocatalytic activity for the degradation of nitrophenol isomers under sunlight. kau.edu.sa While specific applications to this compound are yet to be detailed, these novel materials hold significant potential for the degradation of PCNs.

Bioremediation Approaches for Contaminated Sites

Bioremediation harnesses the metabolic capabilities of living organisms, primarily microorganisms and plants, to degrade or detoxify environmental contaminants. This approach is often considered a more sustainable and cost-effective alternative to traditional physicochemical methods.

Enhancing Microbial Degradation Processes

Microorganisms, including bacteria and fungi, have demonstrated the ability to degrade a wide range of organic pollutants. For PCNs, both aerobic and anaerobic degradation pathways have been investigated.